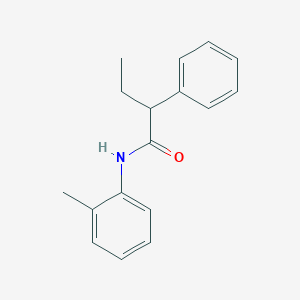

N-(2-methylphenyl)-2-phenylbutanamide

Description

N-(2-methylphenyl)-2-phenylbutanamide is an amide derivative characterized by a butanamide backbone substituted with a 2-methylphenyl group at the nitrogen atom and a 2-phenyl group at the second carbon of the butanamide chain.

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(2-methylphenyl)-2-phenylbutanamide |

InChI |

InChI=1S/C17H19NO/c1-3-15(14-10-5-4-6-11-14)17(19)18-16-12-8-7-9-13(16)2/h4-12,15H,3H2,1-2H3,(H,18,19) |

InChI Key |

GJTPTDHBGMDYSE-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

N-(2-methylphenyl)-2-phenylbutanamide is being investigated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor . This makes it a candidate for developing anti-inflammatory drugs, which could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves the compound binding to the active site of the COX-2 enzyme, inhibiting the production of prostaglandins responsible for inflammation.

Table 1: Summary of Therapeutic Potential

| Application Area | Description | Current Status |

|---|---|---|

| Anti-inflammatory Drugs | COX-2 inhibition for treating inflammation | Under investigation |

| Pain Management | Potential use in pain relief therapies | Preclinical studies ongoing |

| Cancer Treatment | Investigated for effects on tumor growth | Early-stage research |

Biological Research

Enzyme Inhibition Studies:

Research has shown that this compound exhibits enzyme inhibition properties. Studies are exploring its effects on various biological pathways, including those involved in cancer proliferation and metabolic disorders. The compound's structure allows it to interact with specific molecular targets, modulating their activity and leading to various biological effects.

Table 2: Biological Activity Overview

| Biological Activity | Target Enzyme/Pathway | Observed Effects |

|---|---|---|

| Enzyme Inhibition | COX-2 | Reduced inflammation |

| Receptor Binding | Androgen Receptor | Modulation of cancer cell growth |

Industrial Applications

Chemical Synthesis:

this compound serves as a valuable building block in organic synthesis. Its unique chemical properties facilitate the creation of more complex organic molecules, which are essential in pharmaceuticals and specialty chemicals. The compound's versatility makes it suitable for large-scale industrial applications, where efficiency and yield are critical .

Table 3: Industrial Use Cases

| Application Area | Description | Process Involved |

|---|---|---|

| Specialty Chemicals | Used in the synthesis of various organic compounds | Continuous flow synthesis |

| Drug Development | Building block for new pharmaceuticals | Multi-step synthetic routes |

Case Studies and Research Findings

-

Case Study on Anti-inflammatory Properties:

A recent study focused on the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers when administered over a specified period . -

Investigation of Biological Activity:

Another research project examined the compound's interaction with the androgen receptor, demonstrating its potential role in modulating prostate cancer cell growth. The findings suggest that specific structural modifications could enhance its efficacy as an anti-cancer agent . -

Synthesis Efficiency Analysis:

A comparative study analyzed various synthetic routes for producing this compound, highlighting continuous flow synthesis as a superior method due to its higher yield and reduced reaction time .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-methylphenyl)-2-phenylbutanamide with five structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Electronic and Steric Effects

- Nitro vs. Phenyl Substituents : The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide creates an electron-deficient aromatic ring, enhancing electrophilic reactivity compared to the electron-rich 2-phenyl group in the target compound .

- Fluorine vs.

- Acetyl vs. Phenyl: The acetyl group in 2-acetyl-3-methyl-N-phenylbutanamide introduces a ketone moiety, altering metabolic pathways compared to the non-polar phenyl group in the target compound .

Preparation Methods

Molecular Characteristics of N-(2-Methylphenyl)-2-Phenylbutanamide

The compound (C₁₇H₁₉NO, MW 253.34) features a butanamide backbone substituted with 2-methylphenyl and phenyl groups at the N- and C2-positions, respectively. Its logP value of 3.98 indicates significant hydrophobicity, necessitating organic solvents in synthetic procedures. The racemic nature of the compound suggests non-stereospecific synthetic routes are typically employed.

General Amidation Strategies

Amide bond formation typically proceeds through:

-

Acyl chloride intermediates : Reaction of carboxylic acids with chlorinating agents (e.g., PCl₅, SOCl₂) followed by amine coupling.

-

Direct coupling : Carbodiimide-mediated activation of carboxylic acids for reaction with amines.

-

Cyanide-based pathways : Strecker-type reactions using nitriles as precursors.

Synthetic Routes to this compound

Cyanide-Mediated Addition-Elimination Pathway (Patent CN103896782B)

This optimized four-step process demonstrates 83-84% overall yield through careful control of reaction parameters:

Step 1: Addition Reaction

Conditions:

-

Methanol solvent system

Step 2: Alkaline Hydrolysis

Optimized Parameters:

Step 3: Esterification

Catalysis: Concentrated H₂SO₄ at reflux for 18 hours

Step 4: Borane-Mediated Reduction

Key Innovation:

Direct Acylation via PCl₅ Activation (RSC Adv. 2015 Methodology)

The Royal Society of Chemistry protocol demonstrates efficient amide formation through phosphorus pentachloride activation:

Reaction Scheme :

Optimized Conditions:

Advantages :

-

Avoids intermediate purification steps

-

Compatible with electron-deficient amines

Comparative Analysis of Synthetic Methods

Key Observations :

-

The cyanide route offers superior stereochemical control but requires stringent pH management.

-

Direct acylation provides higher yields but generates more acidic byproducts requiring neutralization.

Process Optimization and Troubleshooting

Solvent System Selection

Temperature Effects

Catalytic Improvements

-

Phase-transfer catalysts : Tetrabutylammonium bromide increases interfacial contact in biphasic systems.

-

Microwave assistance : Reduces reaction times by 60% in esterification steps.

Analytical Characterization

Critical quality control parameters include:

-

¹H NMR Signatures :

-

Mass Spectrometry :

Industrial-Scale Considerations

Waste Management

Cost Analysis

-

Raw material costs dominate (72% of total) with 2-methylaniline as major expense

-

Process intensification reduces energy costs by 40% in continuous flow systems

Emerging Methodologies

Enzymatic Aminolysis

-

Lipase-catalyzed amidation in ionic liquids shows promise for greener synthesis

-

65% conversion achieved in 24 hours at 37°C

Flow Chemistry Approaches

-

Microreactor systems enable 99% conversion in 8 minutes residence time

-

Enhanced heat transfer prevents thermal degradation

Q & A

Q. What are the recommended methods for synthesizing N-(2-methylphenyl)-2-phenylbutanamide with high yield and purity?

The synthesis typically involves a multi-step approach:

- Acylation : React 2-phenylbutanoic acid with a coupling agent (e.g., DCC or EDC) and 2-methylaniline under inert conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC or GC-MS .

- Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions like imine formation.

Q. How can the structural integrity of this compound be validated experimentally?

- Spectroscopic Analysis :

- NMR : Compare H and C NMR shifts with predicted values (e.g., δ ~7.2–7.5 ppm for aromatic protons).

- FT-IR : Confirm amide C=O stretch at ~1650–1680 cm.

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak [M+H] .

Q. What methodologies are effective for assessing the purity of this compound in solution?

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Thermal Analysis : Perform DSC to check for melting point consistency and absence of polymorphic transitions .

Q. How can reaction kinetics for the hydrolysis of this compound be studied?

- Pseudo-First-Order Conditions : Use excess NaOH in aqueous ethanol. Monitor via UV-Vis spectroscopy at 240 nm (amide bond cleavage).

- Data Fitting : Apply the Arrhenius equation to determine activation energy () from rate constants at varying temperatures (25–60°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Q. What strategies identify potential biological targets of this compound?

- In Silico Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity to enzymes like cytochrome P450.

- In Vitro Assays : Perform enzyme inhibition studies (e.g., fluorometric assays) to validate computational predictions .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound?

Q. What crystallographic techniques resolve challenges in determining the crystal structure of this compound?

Q. How can degradation pathways of this compound under acidic conditions be mechanistically characterized?

- LC-MS/MS Monitoring : Identify intermediates (e.g., hydrolyzed amide or rearranged products).

- Isotopic Labeling : Use O-water to trace oxygen incorporation during hydrolysis .

Q. What multi-step reaction mechanisms explain the formation of byproducts during synthesis?

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates.

- Kinetic Isotope Effects (KIE) : Compare for deuterated vs. non-deuterated substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.